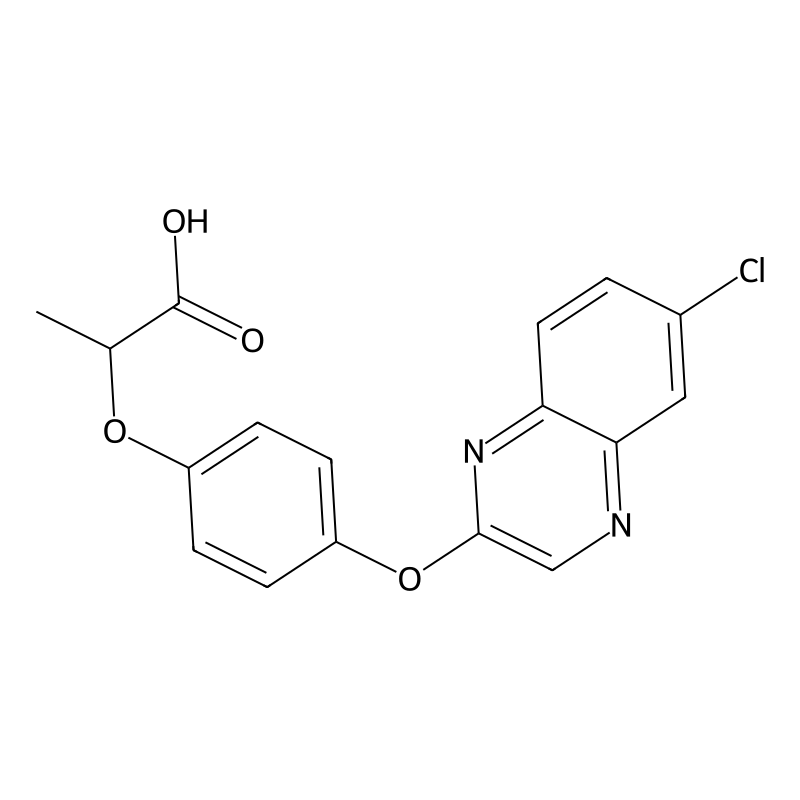

Quizalofop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quizalofop in Scientific Research: Mode of Action

- Acetyl-CoA Carboxylase Inhibition: Quizalofop disrupts an enzyme in grasses called Acetyl-CoA Carboxylase (ACCase) []. This enzyme plays a vital role in fatty acid synthesis, which is essential for plant growth and development []. By inhibiting ACCase, quizalofop essentially halts the production of fatty acids in targeted weeds, ultimately leading to their death [].

Scientific Research: Effect on Targeted Plants

Another area of scientific research on quizalofop examines its effect on targeted plants:

Selective Herbicide

Quizalofop is classified as a selective herbicide, meaning it primarily targets grasses while having minimal impact on broadleaf plants []. This selectivity is due to the differing enzyme structures between grasses and broadleaf plants []. The ACCase enzyme in grasses is more susceptible to quizalofop's inhibition compared to the ACCase enzyme in broadleaf plants [].

Resistance Development

A significant area of research focuses on the development of resistance to quizalofop in weeds. Long-term use of the herbicide can lead to populations of weeds developing resistance mechanisms []. Scientific studies investigate these resistance mechanisms to develop strategies for maintaining the effectiveness of quizalofop and other herbicides [].

Quizalofop is a selective post-emergence herbicide primarily used to control grass weeds in various crops, including potatoes, soybeans, and cotton. It belongs to the class of phenoxy herbicides and is specifically known as quizalofop-p-ethyl, which is its most common formulation. The compound is characterized by its ability to inhibit the enzyme acetyl-CoA carboxylase, crucial for fatty acid synthesis in plants, leading to growth inhibition in target species while being less harmful to broadleaf crops .

As mentioned earlier, Quizalofop selectively inhibits ACCase in grass weeds []. ACCase plays a vital role in the production of long-chain fatty acids, essential for plant growth and development. By inhibiting ACCase, Quizalofop disrupts this process, leading to stunted growth, abnormal cell development, and ultimately, death of the grass weeds []. This selectivity allows for safe application over broadleaf crops that have different ACCase enzymes not affected by Quizalofop.

- Toxicity: Quizalofop is considered moderately toxic with an LD50 (oral) for rats at 1032 mg/kg []. Always refer to the specific product label for detailed safety information and handling procedures.

- Flammability: Non-flammable [].

- Reactivity: No specific information on reactivity is available in open-source literature. However, as with most organic compounds, it should not be stored near strong oxidizing agents or highly reactive chemicals.

Please Note:

- The information provided is based on publicly available scientific research and should not be taken as a substitute for official product safety data sheets or professional advice.

- Always consult the Safety Data Sheet (SDS) for specific Quizalofop-based herbicide products before handling or applying them.

- Hydrolysis: In aqueous environments, quizalofop-p-ethyl can hydrolyze to form quizalofop-acid, its active metabolite. This transformation affects its persistence and toxicity in soil and water systems .

- Degradation: The compound exhibits enantioselective degradation in soils, influenced by environmental factors such as pH and microbial activity. The degradation process typically involves the breakdown of the herbicide into less toxic metabolites .

- Reactivity with Acids: As an ester, quizalofop-p-ethyl can react with strong acids, resulting in the release of heat and alcohols. This reaction is important for understanding its stability under various environmental conditions .

The primary biological activity of quizalofop-p-ethyl is its herbicidal action against grass weeds. It selectively inhibits acetyl-CoA carboxylase in chloroplasts, a key enzyme in fatty acid biosynthesis. This inhibition leads to:

- Growth Inhibition: Target weeds experience stunted growth and eventual death due to disrupted metabolic processes.

- Toxicity Profile: Classified as slightly toxic (EPA toxicity class III), quizalofop-p-ethyl requires caution during handling and application due to potential adverse effects on non-target organisms, including aquatic life .

Quizalofop-p-ethyl can be synthesized through several methods, with one notable approach involving the reaction of ethyl S(-)-tosyllactate with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in the presence of potassium carbonate. Key steps include:

- Preparation of Ethyl S(-)-tosyllactate: This is achieved by reacting p-toluenesulfonyl chloride with L-ethyl lactate.

- Synthesis Reaction: The prepared tosylate undergoes a reflux reaction with the quinoxaline derivative under controlled conditions to yield quizalofop-p-ethyl .

Quizalofop-p-ethyl is widely used in agriculture for weed management due to its effectiveness against various grass species. Its applications include:

- Crop Protection: Effective in crops such as soybeans, sugar beets, peanuts, and cotton.

- Formulations: Often found in commercial formulations combined with other herbicides for broader spectrum control .

Research has shown that quizalofop-p-ethyl interacts with various soil microorganisms and enzymes, affecting its degradation rate and ecological impact. Studies indicate that:

- Microbial Activity: Soil microbes play a significant role in the degradation of quizalofop-p-ethyl, influencing its persistence in agricultural systems .

- Enzymatic Interactions: The compound's metabolites can affect soil enzyme activities, potentially altering nutrient cycling and soil health .

Quizalofop-p-ethyl shares similarities with other herbicides within the aryloxyphenoxypropionate class. Here are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Quizalofop | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Selective for grasses |

| Fenoxaprop-ethyl | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Broad-spectrum activity |

| Diclofop-methyl | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Higher toxicity profile |

| Clethodim | Cyclohexenone | Inhibits fatty acid synthesis | Effective against a wide range of grasses |

Uniqueness of Quizalofop

Quizalofop-p-ethyl is unique due to its high selectivity for grass species while being safe for broadleaf crops. Its specific mechanism targeting acetyl-CoA carboxylase makes it a valuable tool in integrated weed management strategies.

The herbicide demonstrates remarkable potency against the susceptible forms of acetyl-coenzyme A carboxylase. In maize leaf preparations, quizalofop exhibits differential binding affinities to two distinct isoforms of the enzyme. The major isoform demonstrates exceptional sensitivity with a binding constant of 0.054 micrometers, while the minor isoform shows significantly reduced sensitivity with a binding constant of 1.7 millimeters, representing approximately a 2000-fold difference in sensitivity [8] [9] [10]. This dramatic difference in binding affinity between isoforms contributes to the selective nature of quizalofop action.

The inhibition mechanism involves competitive binding with the acetyl-coenzyme A substrate, indicating that quizalofop competes directly for the substrate binding site on the carboxyltransferase domain [6] [11]. Kinetic studies have revealed that quizalofop binding to the major acetyl-coenzyme A carboxylase isoform follows non-cooperative kinetics, as demonstrated by a Hill coefficient of 0.86 [8] [9]. This non-cooperative binding pattern suggests that the herbicide molecules bind independently to individual enzyme molecules without influencing the binding of subsequent molecules.

The herbicide exhibits mixed-type inhibition with respect to both acetyl-coenzyme A and adenosine triphosphate substrates, with acetyl-coenzyme A concentration having the greater effect on inhibition levels [8] [9]. This pattern indicates that quizalofop can bind to both the free enzyme and enzyme-substrate complexes, although with different affinities, ultimately blocking the formation of malonyl-coenzyme A, the essential precursor for fatty acid synthesis.

Molecular Basis for Selectivity

The selectivity of quizalofop stems from fundamental structural differences between acetyl-coenzyme A carboxylase enzymes in graminaceous monocots and dicotyledonous plants [12] [13]. Graminaceous plants possess a multidomain form of acetyl-coenzyme A carboxylase that is uniquely susceptible to aryloxyphenoxypropionate herbicides, while dicotyledonous plants contain structurally distinct acetyl-coenzyme A carboxylase forms that remain unaffected by these compounds [13] [14].

The molecular selectivity is further enhanced by the stereospecificity of quizalofop action. The active component, quizalofop-phosphorus, represents the R-enantiomer of the compound, which demonstrates 5-10 times higher herbicidal activity compared to the S-enantiomer [15] [12]. This enantioselectivity reflects the precise three-dimensional requirements for effective binding to the carboxyltransferase domain of susceptible acetyl-coenzyme A carboxylase enzymes.

Crystal structure analyses have revealed that aryloxyphenoxypropionate herbicides, including quizalofop, share two common anchoring points within the carboxyltransferase domain: isoleucine 1735 and alanine 1627 [6]. These conserved binding residues provide the molecular foundation for the herbicide's specific interaction with the target enzyme. The unique structural features of the quinoxaline ring system in quizalofop, particularly the 6-chloro-quinoxalin-2-yl group, contribute to its distinct binding characteristics and activity profile [7].

Binding Affinity and Enzyme Interaction

Quizalofop demonstrates exceptional binding affinity to its target enzyme, with inhibition constants varying significantly depending on the specific acetyl-coenzyme A carboxylase isoform and experimental conditions. The most comprehensive kinetic characterization reveals binding constants ranging from 0.054 micrometers for the highly sensitive maize acetyl-coenzyme A carboxylase isoform to 1.7 millimeters for the less sensitive isoform [8] [9] [10].

| Parameter | Value | Enzyme System | Notes |

|---|---|---|---|

| Binding constant (ACCase1 - maize) | 0.054 μM | Major isoform | Non-cooperative binding [8] [9] |

| Binding constant (ACCase2 - maize) | 1.7 mM | Minor isoform | Positive cooperativity [8] [9] |

| Inhibition constant (acetyl-coenzyme A substrate) | 25 μM | Pea ACCase220 | High-affinity site [11] |

| Inhibition constant (propionyl-coenzyme A substrate) | 9.3 μM | Pea ACCase220 | Enhanced sensitivity [11] |

| Inhibition constant (low-affinity site) | 256 μM | Pea ACCase220 | Secondary binding site [11] |

| Half-maximal inhibition (chloroplasts) | 75 μM | Corn chloroplasts | ATP synthesis inhibition [16] |

The binding interaction exhibits distinct kinetic characteristics depending on the target enzyme. For the major maize acetyl-coenzyme A carboxylase isoform, quizalofop binding follows simple Michaelis-Menten kinetics with a Hill coefficient of 0.86, indicating non-cooperative binding [8] [9]. In contrast, the minor isoform displays positive cooperativity with a Hill coefficient of 1.85, suggesting that initial herbicide binding enhances subsequent binding events [8] [9].

Pea acetyl-coenzyme A carboxylase demonstrates dual specificity, possessing separate binding sites for acetyl-coenzyme A and propionyl-coenzyme A substrates, each with different sensitivities to quizalofop inhibition [11]. The propionyl-coenzyme A-utilizing site shows enhanced sensitivity to quizalofop (inhibition constant of 9.3 micrometers) compared to the acetyl-coenzyme A-specific site (inhibition constant of 25 micrometers) [11]. This differential sensitivity supports the hypothesis that higher substrate specificity correlates with lower herbicide sensitivity.

Molecular docking studies reveal that quizalofop binding involves hydrogen bonding interactions with key amino acid residues in the carboxyltransferase active site [5] [17]. The herbicide forms critical hydrogen bonds with alanine 1627 and isoleucine 1735, stabilizing the herbicide-enzyme complex and preventing normal substrate access to the catalytic site [5] [17]. The binding energy calculations indicate strong affinity interactions, with values reaching -8.0 kilocalories per mole for the most favorable binding conformations [18].

Comparative Analysis with Other Acetyl-Coenzyme A Carboxylase Inhibitors

Quizalofop demonstrates superior binding affinity and selectivity compared to other acetyl-coenzyme A carboxylase inhibiting herbicides within both the aryloxyphenoxypropionate and cyclohexanedione chemical families. Comparative kinetic studies reveal that quizalofop exhibits approximately 400-fold higher binding affinity to maize acetyl-coenzyme A carboxylase compared to fluazifop, another aryloxyphenoxypropionate herbicide, with respective binding constants of 0.054 micrometers versus 21.8 micrometers [8] [9] [10].

The enhanced potency of quizalofop relative to other aryloxyphenoxypropionate herbicides correlates with structural differences in their aromatic ring systems. While compounds like fluazifop and haloxyfop contain simpler aromatic substituents, quizalofop features the distinctive 6-chloro-quinoxalin-2-yl group that provides optimal complementarity to the carboxyltransferase binding pocket [7] [12]. This structural advantage translates to improved binding affinity and enhanced herbicidal activity under field conditions.

Cyclohexanedione herbicides, including clethodim and sethoxydim, target the same carboxyltransferase domain but utilize different binding interactions compared to aryloxyphenoxypropionate compounds [19] [20] [21]. Although both herbicide classes inhibit acetyl-coenzyme A carboxylase through carboxyltransferase domain binding, they occupy distinct regions within the binding pocket, leading to different cross-resistance patterns [22] [23]. Novel cyclohexanedione derivatives have been developed that demonstrate superior activity to clethodim, with optimized compounds achieving acetyl-coenzyme A carboxylase inhibitory activity values of 0.061 nanomoles per hour per milligram protein compared to higher values for traditional cyclohexanediones [19] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

2: Tanadul OU, Noochanong W, Jirakranwong P, Chanprame S. EMS-induced mutation followed by quizalofop-screening increased lipid productivity in Chlorella sp. Bioprocess Biosyst Eng. 2018 May;41(5):613-619. doi: 10.1007/s00449-018-1896-1. Epub 2018 Jan 19. PubMed PMID: 29350295.

3: Dauer J, Hulting A, Carlson D, Mankin L, Harden J, Mallory-Smith C. Gene flow from single and stacked herbicide-resistant rice (Oryza sativa): modeling occurrence of multiple herbicide-resistant weedy rice. Pest Manag Sci. 2018 Feb;74(2):348-355. doi: 10.1002/ps.4711. Epub 2017 Oct 6. PubMed PMID: 28834651.

4: Laforest M, Soufiane B, Simard MJ, Obeid K, Page E, Nurse RE. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Nov;73(11):2227-2235. doi: 10.1002/ps.4675. Epub 2017 Sep 11. PubMed PMID: 28755464.

5: Kumar V, Jha P. First report of Ser653Asn mutation endowing high-level resistance to imazamox in downy brome (Bromus tectorum L.). Pest Manag Sci. 2017 Dec;73(12):2585-2591. doi: 10.1002/ps.4673. Epub 2017 Aug 29. PubMed PMID: 28734097.

6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.

7: Zhang H, Li M, Li J, Wang G, Liu Y. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Microb Cell Fact. 2017 May 10;16(1):80. doi: 10.1186/s12934-017-0695-8. PubMed PMID: 28490371; PubMed Central PMCID: PMC5424357.

8: Lubomirsky E, Padró JM, Di Loreto H, Castells CB. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Electrophoresis. 2017 Aug;38(15):1948-1955. doi: 10.1002/elps.201600528. Epub 2017 May 11. PubMed PMID: 28432770.

9: Chen J, Huang Z, Huang H, Wei S, Liu Y, Jiang C, Zhang J, Zhang C. Selection of relatively exact reference genes for gene expression studies in goosegrass (Eleusine indica) under herbicide stress. Sci Rep. 2017 Apr 21;7:46494. doi: 10.1038/srep46494. PubMed PMID: 28429727; PubMed Central PMCID: PMC5399354.

10: Chawla S, Patel HK, Gor HN, Vaghela KM, Solanki PP, Shah PG. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. J AOAC Int. 2017 May 1;100(3):616-623. doi: 10.5740/jaoacint.17-0048. Epub 2017 Mar 16. PubMed PMID: 28300025.

11: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.

12: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.

13: Zhu LZ, Qi SZ, Cao FJ, Mu XY, Yang Y, Wang C. Quizalofop-P-ethyl exposure increases estrogen axis activity in male and slightly decreases estrogen axis activity in female zebrafish (Danio rerio). Aquat Toxicol. 2017 Feb;183:76-84. doi: 10.1016/j.aquatox.2016.12.011. Epub 2016 Dec 12. PubMed PMID: 28027508.

14: Zhang H, Li M, Li J, Wang G, Li F, Xu D, Liu Y, Xiong M. A key esterase required for the mineralization of quizalofop-p-ethyl by a natural consortium of Rhodococcus sp. JT-3 and Brevundimonas sp. JT-9. J Hazard Mater. 2017 Apr 5;327:1-10. doi: 10.1016/j.jhazmat.2016.12.038. Epub 2016 Dec 21. PubMed PMID: 28027504.

15: Wu H, Zhao Y, Tan X, Zeng X, Guo Y, Yang J. A convenient method for determination of quizalofop-p-ethyl based on the fluorescence quenching of eosin Y in the presence of Pd(II). Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 5;174:301-306. doi: 10.1016/j.saa.2016.12.003. Epub 2016 Dec 15. PubMed PMID: 27987479.

16: Shergill LS, Malone J, Boutsalis P, Preston C, Gill G. Basis of ACCase and ALS inhibitor resistance in Hordeum glaucum Steud. Pest Manag Sci. 2017 Aug;73(8):1638-1647. doi: 10.1002/ps.4501. Epub 2017 Feb 15. PubMed PMID: 27976507.

17: Saha A, Bhaduri D, Pipariya A, Jain NK. Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. Environ Sci Pollut Res Int. 2016 Dec;23(23):23758-23771. Epub 2016 Sep 13. PubMed PMID: 27623852.

18: Han Y, Song L, Zou N, Chen R, Qin Y, Pan C. Multi-residue determination of 171 pesticides in cowpea using modified QuEChERS method with multi-walled carbon nanotubes as reversed-dispersive solid-phase extraction materials. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Sep 15;1031:99-108. doi: 10.1016/j.jchromb.2016.07.043. Epub 2016 Jul 25. PubMed PMID: 27475452.

19: Ma L, Liu H, Qu H, Xu Y, Wang P, Sun M, Zhou Z, Liu D. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida. Chemosphere. 2016 Jun;152:173-80. doi: 10.1016/j.chemosphere.2016.02.084. Epub 2016 Mar 9. PubMed PMID: 26971169.

20: Qin Y, Huang B, Zhang J, Han Y, Li Y, Zou N, Yang J, Pan C. Analytical method for 44 pesticide residues in spinach using multi-plug-filtration cleanup based on multiwalled carbon nanotubes with liquid chromatography and tandem mass spectrometry detection. J Sep Sci. 2016 May;39(9):1757-65. doi: 10.1002/jssc.201501401. Epub 2016 Apr 13. Erratum in: J Sep Sci. 2016 Aug;39(15):3091. PubMed PMID: 26968118.